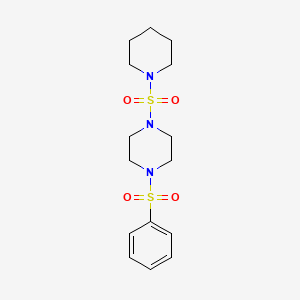
2,2-Difluorocyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2-Difluorocyclohexan-1-ol” is a chemical compound with the molecular formula C6H10F2O . It is used as a building block in chemical synthesis .
Synthesis Analysis
The synthesis of “2,2-Difluorocyclohexan-1-ol” or similar compounds often involves complex chemical reactions. For instance, a study focused on the synthesis of a derivative of all-cis phenyl-2,3,5,6-tetrafluorocyclohexane, incorporating a methyl group at the benzylic position, found that the fluorination reactions of diepoxide and diol precursors were susceptible to rearrangement .
Molecular Structure Analysis
The molecular structure of “2,2-Difluorocyclohexan-1-ol” is characterized by the presence of two fluorine atoms and one hydroxyl group attached to a cyclohexane ring . The presence of fluorine atoms can significantly influence the physical and chemical properties of the molecule.
Chemical Reactions Analysis
The chemical reactions involving “2,2-Difluorocyclohexan-1-ol” or similar compounds can be complex and varied. For example, the 1,2- and 1,3-dichlorocyclohexanes each have two centers of chirality, bearing the same set of substituents .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-Difluorocyclohexan-1-ol” are influenced by its molecular structure. The presence of fluorine atoms can significantly alter these properties .
Wissenschaftliche Forschungsanwendungen
Conformational Preferences and Solvent Effects
- Conformational Analysis : 2,2-Difluorocyclohexan-1-ol has been studied for its conformational preferences. In a study focusing on 1,2-difluorocyclohexane, the conformational preference was explored using NMR spectroscopy and computational methods. The findings highlighted the impact of solvent on the energy states of different conformers (Wiberg et al., 2005).
Spectroscopy and Isomerization
- Fluorine NMR Spectroscopy : The rate of conformational isomerization of 1,1-difluorocyclohexane was determined through a detailed analysis of Fluorine NMR spectra. This study provides insights into the structural dynamics of closely related difluorocyclohexanes (Jonas et al., 1965).
Chemical Reactions and Catalysis
- Epoxidation Mechanism : Research on the epoxidation of 2-cyclohexen-1-ol, a compound structurally similar to 2,2-difluorocyclohexan-1-ol, provides insights into the reaction mechanisms and selectivity. These findings can inform the understanding of reactions involving 2,2-difluorocyclohexan-1-ol (Freccero et al., 2000).
Molecular Recognition and Spectroscopy
- Chiral Solvating Agent : Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, a derivative of 2,2-difluorocyclohexan-1-ol, has been utilized as a chiral solvating agent for molecular recognition using NMR and fluorescence spectroscopy. This indicates potential applications in stereochemistry and enantiomeric discrimination (Khanvilkar & Bedekar, 2018).
Metabolism Studies
- Metabolic Insights : Studies on the metabolism of related difluorocyclohexanes, like 1,1-difluorocyclohexane, by rat liver microsomes have provided insights into the hydroxylation patterns and metabolic pathways. This information can be extrapolated to understand the metabolic behavior of 2,2-difluorocyclohexan-1-ol (Baker et al., 1984).
Organic Synthesis and Reactivity
- Catalytic Activation : Research involving the activation of 2-cyclohexen-1-ol for conjugate addition reactions highlights the potential for 2,2-difluorocyclohexan-1-ol in organic synthesis and catalysis (Black et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2-difluorocyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c7-6(8)4-2-1-3-5(6)9/h5,9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXZEFJVQNNWLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluorocyclohexan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2667088.png)
![2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2667089.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(1-benzothiophen-3-yl)acetamide;hydrochloride](/img/structure/B2667094.png)
![3-(methylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2667095.png)






![N-(1-cyanocyclohexyl)-3-[4-(difluoromethoxy)phenyl]-N-methylpropanamide](/img/structure/B2667106.png)
![(2-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2667110.png)
